Progression-Free Survival Doubling in Phase III Head-to-Head ENDEAVOR Trial: Carfilzomib-Dexamethasone vs. Bortezomib-Dexamethasone
In the randomized phase III ENDEAVOR trial (N=929), carfilzomib (56 mg/m²) plus dexamethasone (Kd56) demonstrated a statistically significant doubling of median progression-free survival compared with bortezomib (1.3 mg/m²) plus dexamethasone (Vd): 18.7 months versus 9.4 months [1]. The hazard ratio (HR) was 0.53 (95% CI, 0.44–0.65; P < 0.0001), indicating a 47% reduction in the risk of disease progression or death. Overall survival analysis with median follow-up of approximately 44 months demonstrated a 7.6-month improvement for carfilzomib (median OS 47.6 months vs. 40.0 months; HR = 0.79; 95% CI, 0.65–0.96; P = 0.01), representing a 21% reduction in risk of death [2].
| Evidence Dimension | Progression-free survival (median) and overall survival (median) |
|---|---|
| Target Compound Data | PFS: 18.7 months; OS: 47.6 months |
| Comparator Or Baseline | Bortezomib plus dexamethasone (Vd): PFS 9.4 months; OS 40.0 months |
| Quantified Difference | PFS: 9.3 month absolute increase (2.0×); OS: 7.6 month absolute increase; HR (PFS) = 0.53; HR (OS) = 0.79 |
| Conditions | Phase III randomized, open-label, multicenter ENDEAVOR trial (N=929); relapsed or refractory multiple myeloma patients with 1–3 prior lines of therapy; carfilzomib 56 mg/m² twice weekly (30-min infusion) + dexamethasone 20 mg; comparator bortezomib 1.3 mg/m² + dexamethasone 20 mg |
Why This Matters
This represents the only proteasome inhibitor head-to-head phase III trial to demonstrate statistically significant superiority in both PFS and OS, providing level I evidence for selection of carfilzomib over bortezomib in relapsed/refractory multiple myeloma research models requiring maximal disease control.
- [1] Dimopoulos MA, Moreau P, Palumbo A, et al. Carfilzomib and dexamethasone versus bortezomib and dexamethasone for patients with relapsed or refractory multiple myeloma (ENDEAVOR): a randomised, phase 3, open-label, multicentre study. Lancet Oncol. 2016;17(1):27-38. View Source
- [2] Dimopoulos MA, Goldschmidt H, Niesvizky R, et al. Carfilzomib and dexamethasone (Kd56) vs bortezomib and dexamethasone (Vd) in relapsed or refractory multiple myeloma (RRMM): Updated overall survival, safety, and subgroup analysis of ENDEAVOR. Clin Lymphoma Myeloma Leuk. 2017;17(Suppl 1):S1-S260. View Source
